N-(4-fluorooxolan-3-yl)quinolin-2-amine
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Overview
Description
N-(4-fluorooxolan-3-yl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core structure with a 4-fluorooxolan-3-yl substituent at the nitrogen atom and an amine group at the 2-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)quinolin-2-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the 4-Fluorooxolan-3-yl Group: The 4-fluorooxolan-3-yl group can be introduced through nucleophilic substitution reactions.
N-Alkylation: The final step involves the N-alkylation of the quinoline core with the 4-fluorooxolan-3-yl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)quinolin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(4-fluorooxolan-3-yl)quinolin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of key biological processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it may interact with bacterial cell membranes or proteins, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure but lacking the 4-fluorooxolan-3-yl group.
Fluoroquinolones: A class of antibiotics with a similar quinoline core and fluorine substituents, known for their antibacterial activity.
N-Substituted Quinoline Derivatives: Compounds with various substituents at the nitrogen atom, exhibiting diverse biological activities.
Uniqueness
N-(4-fluorooxolan-3-yl)quinolin-2-amine is unique due to the presence of the 4-fluorooxolan-3-yl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s stability, solubility, and potential biological activities compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-7-17-8-12(10)16-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHOZHVBAOVFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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